
5-(1-Phenyl-1H-pyrrol-2-yl)pyridazine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Phenyl-1H-pyrrol-2-yl)pyridazine-4-carbonitrile is a heterocyclic compound that contains both pyrrole and pyridazine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of nitrogen atoms in the heterocyclic rings contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenyl-1H-pyrrol-2-yl)pyridazine-4-carbonitrile typically involves the formation of the pyrrole and pyridazine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrole ring can be synthesized through the reaction of phenylhydrazine with an appropriate aldehyde, followed by cyclization. The pyridazine ring can be formed through the reaction of hydrazine with a dicarbonyl compound. The final coupling step involves the reaction of the pyrrole and pyridazine intermediates under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Phenyl-1H-pyrrol-2-yl)pyridazine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction may produce pyridazine amines .
Wissenschaftliche Forschungsanwendungen
5-(1-Phenyl-1H-pyrrol-2-yl)pyridazine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 5-(1-Phenyl-1H-pyrrol-2-yl)pyridazine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit similar biological activities.
Pyrazole Derivatives: These compounds have a pyrazole ring and are known for their diverse biological activities.
Uniqueness
5-(1-Phenyl-1H-pyrrol-2-yl)pyridazine-4-carbonitrile is unique due to the specific arrangement of its pyrrole and pyridazine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
919785-70-9 |
|---|---|
Molekularformel |
C15H10N4 |
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
5-(1-phenylpyrrol-2-yl)pyridazine-4-carbonitrile |
InChI |
InChI=1S/C15H10N4/c16-9-12-10-17-18-11-14(12)15-7-4-8-19(15)13-5-2-1-3-6-13/h1-8,10-11H |
InChI-Schlüssel |
QCVHUOCQUJXMSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=CC=C2C3=CN=NC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
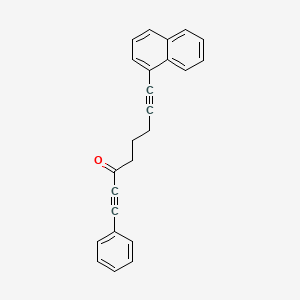
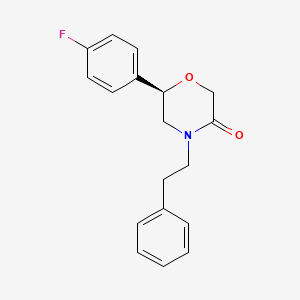

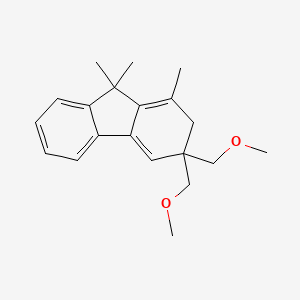
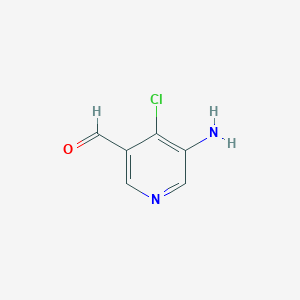
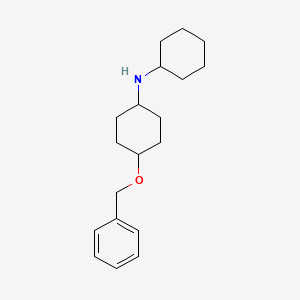
![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)
![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)
![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
